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Compound of Interest

Compound Name: 2,4,6-Trimethoxyaniline

Cat. No.: B080242

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4,6-
trimethoxyaniline. Due to the limited availability of directly published complete spectral data
for 2,4,6-trimethoxyaniline, this document presents a detailed analysis based on available
physical data, comparative data from the structurally similar compound 2,4,6-trimethylaniline,
and established spectroscopic methodologies for aromatic amines.

Compound Information

Table 1: Physical and Chemical Properties of 2,4,6-Trimethoxyaniline
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Property Value Reference
CAS Number 14227-17-9 [1]
Molecular Formula CoH13NOs [1]
Molecular Weight 183.21 g/mol [1]
White to off-white crystalline
Appearance .
solid
Melting Point 97-101 °C
Boiling Point Not available
Soluble in common organic
Solubility solvents such as chloroform,

methanol, and ethyl acetate.

Spectroscopic Data Analysis

While a complete set of experimentally verified spectra for 2,4,6-trimethoxyaniline is not

readily available in the public domain, we can predict the expected spectral features based on

its structure and by comparing it with the well-characterized analogue, 2,4,6-trimethylaniline.

FT-IR Spectroscopy

The FT-IR spectrum of 2,4,6-trimethoxyaniline is expected to show characteristic peaks for

the amine and methoxy functional groups, as well as the aromatic ring.

Table 2: Predicted FT-IR Spectral Data for 2,4,6-Trimethoxyaniline
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Wavenumber (cm~?)

Intensity

Assignment

3450-3300 Medium, Sharp (doublet) N-H stretching (primary amine)
3050-3000 Weak to Medium Aromatic C-H stretching
] Aliphatic C-H stretching
2980-2850 Medium to Strong
(methoxy groups)
) N-H bending (scissoring) and
1620-1580 Medium to Strong o )
C=C aromatic ring stretching
1520-1480 Strong C=C aromatic ring stretching
1250-1200 Strong Aryl-O stretching (asymmetric)
1050-1000 Strong Aryl-O stretching (symmetric)
Out-of-plane C-H bending
850-800 Strong

(isolated aromatic hydrogens)

'H NMR Spectroscopy

The *H NMR spectrum of 2,4,6-trimethoxyaniline in a solvent like CDCIs is expected to be

relatively simple due to the molecule's symmetry.

Table 3: Predicted *H NMR Spectral Data for 2,4,6-Trimethoxyaniline (in CDCls)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~6.2 S 2H Aromatic H (H-3, H-5)
~3.8 s 9H Methoxy H (-OCH?3)
~3.7 brs 2H Amine H (-NH2)

Note: The chemical shift of the amine protons can vary depending on concentration and

solvent.

3C NMR Spectroscopy
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The 13C NMR spectrum will reflect the symmetry of the molecule, showing a limited number of

signals for the carbon atoms.

Table 4: Predicted *3C NMR Spectral Data for 2,4,6-Trimethoxyaniline (in CDCIs)

Chemical Shift (6, ppm) Assignment

155 C2, C4, C6 (carbons attached to methoxy
groups)

~130 C1 (carbon attached to the amine group)

~90 C3, C5 (aromatic CH)

~55 Methoxy carbons (-OCHs)

UV-Vis Spectroscopy

The UV-Vis spectrum of 2,4,6-trimethoxyaniline in a solvent like ethanol or methanol is
expected to show absorption bands characteristic of a substituted aniline.[2] Aniline itself has
two main absorption bands around 230 nm and 280 nm.[3] The presence of three electron-
donating methoxy groups is expected to cause a bathochromic (red) shift in these absorption

maxima.

Table 5: Predicted UV-Vis Spectral Data for 2,4,6-Trimethoxyaniline

Amax (nm) Molar Absorptivity (g) Transition
~240-250 High - T
~290-310 Moderate n-rm

Experimental Protocols

The following are detailed, generalized experimental protocols for the spectroscopic analysis of
an aromatic amine like 2,4,6-trimethoxyaniline.

FT-IR Spectroscopy
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e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o Solid (KBr Pellet Method): Grind a small amount (1-2 mg) of 2,4,6-trimethoxyaniline with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle until a fine, homogeneous powder is obtained. Press the powder into a thin,
transparent pellet using a hydraulic press.

o Solution: Dissolve a small amount of the sample in a suitable infrared-transparent solvent
(e.g., chloroform). Record the spectrum in a liquid cell with an appropriate path length.

o Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

o

[¢]

Place the sample in the spectrometer's beam path.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

The final spectrum is obtained by subtracting the background spectrum from the sample

[e]

spectrum.

NMR Spectroscopy (*H and **C)

 Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g.,
400 MHz or higher).

o Sample Preparation:

o Dissolve 5-10 mg of 2,4,6-trimethoxyaniline in approximately 0.5-0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Data Acquisition:
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o H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans will be
required compared to *H NMR to achieve an adequate signal-to-noise ratio.

o Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier
transform to obtain the frequency-domain spectrum. Apply phase and baseline corrections to

the spectrum.

UV-Vis Spectroscopy

 Instrumentation: A UV-Vis spectrophotometer.
e Sample Preparation:

o Prepare a stock solution of 2,4,6-trimethoxyaniline of a known concentration in a UV-
transparent solvent (e.g., ethanol, methanol, or acetonitrile).

o Prepare a series of dilutions from the stock solution to find a concentration that gives an
absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

» Data Acquisition:

[¢]

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

Rinse the cuvette with the sample solution and then fill it with the sample solution.

[¢]

[e]

Place the sample cuvette in the spectrophotometer.

o

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum
absorbance (Amax).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and spectroscopic
characterization of an organic compound like 2,4,6-trimethoxyaniline.
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Synthesis and Purification
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Caption: A logical workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Synthesis of 2,4,6-Trimethoxyaniline

A common synthetic route to 2,4,6-trimethoxyaniline involves the reduction of the

corresponding nitro compound, 2,4,6-trimethoxynitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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